molecular formula C8H6F3NO2 B14008843 Methyl 4-(difluoromethyl)-3-fluoropicolinate

Methyl 4-(difluoromethyl)-3-fluoropicolinate

Cat. No.: B14008843
M. Wt: 205.13 g/mol
InChI Key: DUBOIIHHDOPLHC-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)-3-fluoropicolinate is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethyl)-3-fluoropicolinate typically involves the introduction of difluoromethyl and fluorine groups onto a picolinate scaffold. One common method involves the difluoromethylation of a picolinate derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)-3-fluoropicolinate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cross-Coupling Reactions: It can undergo cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boron reagents are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 4-(difluoromethyl)-3-fluoropicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)-3-fluoropicolinate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)-3-fluoropicolinate
  • Methyl 4-(difluoromethyl)-3-chloropicolinate
  • Methyl 4-(difluoromethyl)-3-bromopicolinate

Uniqueness

Methyl 4-(difluoromethyl)-3-fluoropicolinate stands out due to its specific combination of difluoromethyl and fluorine groups, which impart unique chemical and biological properties. Compared to similar compounds, it offers a balance of stability, reactivity, and bioactivity, making it particularly valuable in various applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO2/c1-14-8(13)6-5(9)4(7(10)11)2-3-12-6/h2-3,7H,1H3

InChI Key

DUBOIIHHDOPLHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1F)C(F)F

Origin of Product

United States

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